molecular formula C13H7Cl2N B567271 2-(3,4-Dichlorophenyl)benzonitrile CAS No. 1352318-58-1

2-(3,4-Dichlorophenyl)benzonitrile

Cat. No. B567271
M. Wt: 248.106
InChI Key: RRYLFNBGSUJUSU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)benzonitrile is an aromatic nitrile . It is a white to almost white crystalline powder . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .


Molecular Structure Analysis

The molecular formula of 2-(3,4-Dichlorophenyl)benzonitrile is C13H7Cl2N . The InChI code is 1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H .


Physical And Chemical Properties Analysis

2-(3,4-Dichlorophenyl)benzonitrile has a molecular weight of 248.11 . It is a white to almost white crystalline powder .

Scientific Research Applications

HPLC Measurement in Diagnosis of Poisoning

A high-performance liquid chromatographic assay has been developed for chlorophenoxy and benzonitrile herbicides, including 2-(3,4-Dichlorophenyl)benzonitrile, to aid in the diagnosis of acute poisoning. This method is capable of resolving mixtures commonly encountered in the UK (Flanagan & Ruprah, 1989).

Anticancer Activity Study

A study focused on the synthesis and evaluation of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one's anticancer activity against MCF-7, a breast cancer cell line. This compound showed moderate cytotoxicity in an MTT assay (Kesuma et al., 2022).

Fungicidal Activity

Research on 3-Phenyl-5-(3,5-dichlorophenyl) isoxazoles, which are structurally related to 2-(3,4-Dichlorophenyl)benzonitrile, evaluated their fungicidal activity. However, the fungicidal activity was found to be less effective than commercial preparations (Konopíková, Fišera & Prónayová, 1992).

Water-Soluble Palladium Complexes for Anticancer Properties

A study on water-soluble palladium complexes, synthesized from bis(benzonitrile)dichloropalladium(ii), showed significant in vitro cytotoxicity against human breast cancer cell lines, suggesting potential anticancer properties (Zafar et al., 2019).

Catalytic Hydrogenation Applications

Research involving benzonitrile, a compound related to 2-(3,4-Dichlorophenyl)benzonitrile, showed its potential in catalytic hydrogenation applications, demonstrating analogies with nitrile hydrogenation on a metal surface (Takao et al., 2018).

Microbial Degradation in Environmental Pollution

A study on the microbial degradation of benzonitrile herbicides, including compounds similar to 2-(3,4-Dichlorophenyl)benzonitrile, highlighted their environmental fate. This research emphasized understanding degradation pathways and the diversity of involved degrader organisms (Holtze et al., 2008).

Safety And Hazards

The safety data sheet for 2-(3,4-Dichlorophenyl)benzonitrile includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Relevant Papers The relevant papers retrieved do not provide specific information on 2-(3,4-Dichlorophenyl)benzonitrile .

properties

IUPAC Name

2-(3,4-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLFNBGSUJUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718402
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)benzonitrile

CAS RN

1352318-58-1
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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